

# solubility of 2-chloro-N-(3-methoxypropyl)acetamide in organic solvents

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## Compound of Interest

Compound Name:	2-chloro-N-(3-methoxypropyl)acetamide
Cat. No.:	B1622396

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An In-depth Technical Guide to the Solubility of **2-chloro-N-(3-methoxypropyl)acetamide** in Organic Solvents

Authored for Researchers, Scientists, and Drug Development Professionals

## Introduction

**2-chloro-N-(3-methoxypropyl)acetamide** is a substituted amide that serves as a crucial building block and intermediate in various chemical syntheses, including the development of novel pharmaceutical agents and other specialty chemicals. Understanding its solubility profile in different organic solvents is a fundamental prerequisite for its effective use in reaction design, process optimization, purification, and formulation. The choice of solvent can dictate reaction kinetics, influence crystal morphology in crystallization processes, and determine the feasibility of extraction and chromatographic purification methods.

This technical guide provides a comprehensive analysis of the solubility characteristics of **2-chloro-N-(3-methoxypropyl)acetamide**. It delves into the physicochemical properties that govern its behavior, offers a predictive framework for its solubility based on the principle of "like dissolves like," and outlines a robust experimental methodology for precise quantitative determination. The insights herein are designed to empower researchers to make informed decisions, streamline experimental workflows, and maximize success in applications involving this versatile compound.

# Physicochemical Profile of 2-chloro-N-(3-methoxypropyl)acetamide

A molecule's structure is the primary determinant of its physical properties, including solubility. The key to predicting how **2-chloro-N-(3-methoxypropyl)acetamide** will interact with various solvents lies in understanding its functional groups and overall polarity.

Table 1: Key Physicochemical Properties

Property	Value	Source
CAS Number	1709-03-1	<a href="#">[1]</a>
Molecular Formula	C <sub>6</sub> H <sub>12</sub> ClNO <sub>2</sub>	
Molecular Weight	165.62 g/mol	
Melting Point	~30°C	<a href="#">[2]</a>
Boiling Point	88°C (at 0.5 Torr)	<a href="#">[2]</a>
Predicted pKa	14.03 ± 0.46	<a href="#">[2]</a>

## Structural Analysis and Its Implications for Solubility:

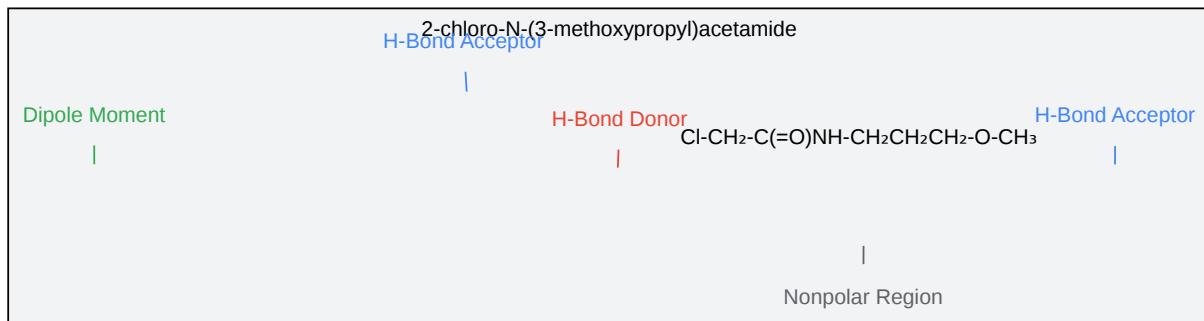
The structure of **2-chloro-N-(3-methoxypropyl)acetamide** features a combination of polar and nonpolar moieties, which results in a nuanced solubility profile.

- Polar Functional Groups:
  - Amide Linkage (-C(O)NH-): This is the most significant polar feature. The N-H group can act as a hydrogen bond donor, and the carbonyl oxygen (C=O) is a strong hydrogen bond acceptor. This allows for strong interactions with polar protic solvents.
  - Ether Linkage (-O-CH<sub>3</sub>): The oxygen atom in the methoxy group can act as a hydrogen bond acceptor.
  - Chloro Group (-Cl): The electronegative chlorine atom creates a dipole, enabling dipole-dipole interactions with polar solvents.

- Nonpolar Feature:

- Propyl Chain (-CH<sub>2</sub>CH<sub>2</sub>CH<sub>2</sub>-): This hydrocarbon segment of the molecule is nonpolar and will interact favorably with nonpolar solvents through van der Waals forces.

The overall solubility of the molecule in a given solvent is determined by the balance of these competing interactions. The widely applied principle of "like dissolves like" suggests that solvents with similar polarity and hydrogen bonding capabilities to the solute will be most effective.[3][4]



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Caption: Key structural features influencing solubility.

## Predicted Solubility in Common Organic Solvents

While precise quantitative data requires experimental determination, a qualitative and semi-quantitative prediction can be made by classifying solvents based on their polarity and hydrogen bonding capacity.

Table 2: Predicted Solubility Profile of **2-chloro-N-(3-methoxypropyl)acetamide**

Solvent Class	Example Solvents	Predicted Solubility	Rationale for Interaction
Nonpolar	Hexane, Toluene, Diethyl Ether	Insoluble to Sparingly Soluble	The dominant polar amide, ether, and chloro groups cannot form favorable interactions with the nonpolar solvent molecules. Energy penalty for breaking solute-solute interactions is too high.
Polar Aprotic	Acetone, Acetonitrile, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)	Soluble to Very Soluble	Strong dipole-dipole interactions between the solvent and the polar groups of the solute. Solvents like DMF and DMSO are excellent hydrogen bond acceptors, interacting strongly with the amide N-H.
Polar Protic	Methanol, Ethanol, Isopropanol	Soluble	Strong hydrogen bonding. The solvent can act as both a hydrogen bond donor (to the carbonyl and ether oxygens) and acceptor (from the amide N-H), effectively solvating the molecule.
Chlorinated	Dichloromethane (DCM), Chloroform	Soluble to Very Soluble	Favorable dipole-dipole interactions.

Aqueous	Water	Sparingly to Moderately Soluble	While the molecule has multiple hydrogen bonding sites that favor dissolution in water, the C <sub>3</sub> alkyl chain introduces hydrophobicity, which limits its overall solubility.
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# Experimental Protocol for Quantitative Solubility Determination

To obtain definitive solubility data, a rigorous experimental approach is necessary. The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.<sup>[3]</sup>

## Protocol: Isothermal Shake-Flask Method

Objective: To determine the equilibrium concentration of **2-chloro-N-(3-methoxypropyl)acetamide** in a selected solvent at a constant temperature.

## Materials:

- **2-chloro-N-(3-methoxypropyl)acetamide** (high purity)
- Solvent of interest (analytical grade)
- Scintillation vials or sealed flasks

- Analytical balance
- Temperature-controlled orbital shaker or rotator
- Syringe filters (e.g., 0.22 µm PTFE)
- Volumetric flasks and pipettes
- Analytical instrument (e.g., HPLC, GC, or UV-Vis Spectrophotometer)

**Methodology:**

- Preparation: Add an excess amount of solid **2-chloro-N-(3-methoxypropyl)acetamide** to a vial to ensure that a saturated solution is achieved. The presence of undissolved solid at the end of the experiment is essential.
- Solvent Addition: Accurately dispense a known volume or mass of the selected solvent into the vial.
- Equilibration: Securely cap the vial and place it in a temperature-controlled shaker. Agitate the mixture at a constant temperature (e.g., 25°C) for a period sufficient to reach equilibrium (typically 24 to 72 hours).
- Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to settle.
- Sampling: Carefully withdraw a sample of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean vial to remove all undissolved solid particles.
- Dilution: Accurately dilute a known volume of the filtered saturated solution with an appropriate solvent to bring the concentration within the calibrated range of the analytical instrument.
- Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC) to determine the concentration of the solute.

- Calculation: Calculate the solubility using the determined concentration and the dilution factor. Express the result in appropriate units, such as mg/mL or mol/L.

Caption: Workflow for the isothermal shake-flask method.

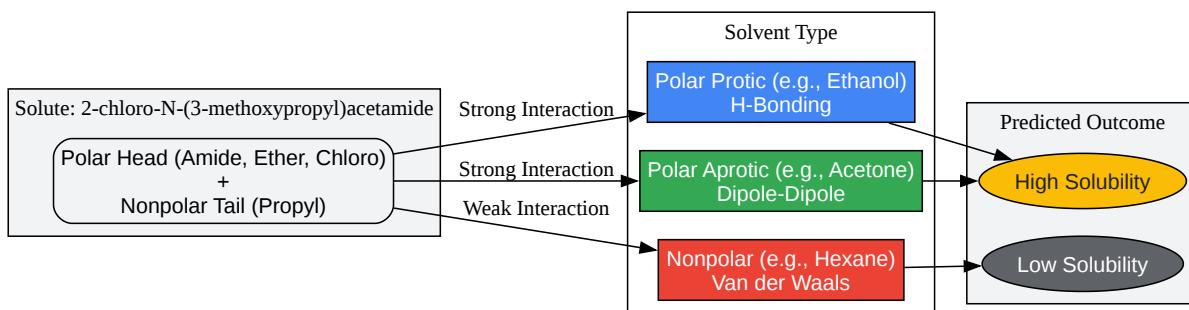
## Key Factors Influencing Solubility

### A. Temperature:

The solubility of most solid organic compounds in liquid solvents increases with temperature.<sup>[5]</sup> This is because the dissolution process is typically endothermic, meaning it requires energy to break the solute's crystal lattice.<sup>[5]</sup> According to Le Chatelier's principle, adding heat to an endothermic system will shift the equilibrium toward the products, favoring dissolution. The relationship between temperature and solubility can be described by the van't Hoff equation.<sup>[6]</sup> For critical applications, it is advisable to determine solubility at several temperatures to construct a solubility curve. In some less common cases, where dissolution is an exothermic process, solubility will decrease as temperature increases.<sup>[8]</sup>

### B. Solvent Polarity:

As detailed in Table 2, solvent polarity is a critical factor. A systematic approach to screening involves selecting a range of solvents with varying polarities and hydrogen bonding capabilities. This allows for a comprehensive understanding of the solute-solvent interactions.



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Caption: Relationship between solvent type and solubility.

## Safety and Handling Considerations

While a specific safety data sheet (SDS) for **2-chloro-N-(3-methoxypropyl)acetamide** is not broadly available, related chloroacetamide compounds are classified as toxic if swallowed and may cause skin sensitization.[9][10] Therefore, it is prudent to handle this compound with appropriate care.

- Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety glasses or goggles, and a lab coat.[11]
- Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.
- Storage: Store in a tightly closed container in a cool, dry place.

## Conclusion

**2-chloro-N-(3-methoxypropyl)acetamide** exhibits a solubility profile characteristic of a moderately polar molecule with both hydrogen bond donating and accepting capabilities. It is predicted to be highly soluble in polar aprotic (e.g., DMF, acetone) and chlorinated (e.g., DCM) solvents, moderately soluble in polar protic solvents (e.g., ethanol), and sparingly soluble to insoluble in nonpolar solvents (e.g., hexane). The presence of both polar functional groups and a nonpolar alkyl chain necessitates an empirical approach for obtaining precise solubility data for specific solvent systems. The isothermal shake-flask method provides a reliable and robust framework for this determination. A thorough understanding of these solubility characteristics is essential for the successful application of this compound in research and development.

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